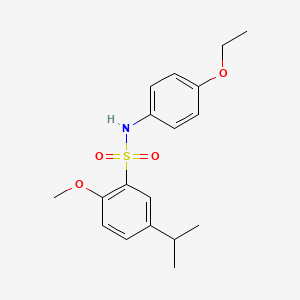

N-(4-ethoxyphenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC10123849

Molecular Formula: C18H23NO4S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23NO4S |

|---|---|

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | N-(4-ethoxyphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C18H23NO4S/c1-5-23-16-9-7-15(8-10-16)19-24(20,21)18-12-14(13(2)3)6-11-17(18)22-4/h6-13,19H,5H2,1-4H3 |

| Standard InChI Key | NNKZRRJFEXXVOD-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |

| Canonical SMILES | CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, N-(4-ethoxyphenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide, reflects its IUPAC nomenclature. Its molecular formula is C₁₈H₂₂N₂O₄S, with a molecular weight of 362.44 g/mol. The structure comprises:

-

A benzene ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with an isopropyl group (-CH(CH₃)₂).

-

A sulfonamide bridge (-SO₂NH-) linking the benzene ring to a 4-ethoxyphenyl group (-C₆H₄-OCH₂CH₃).

Key Structural Comparisons

Analogous compounds, such as 2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)-5-(propan-2-yl)benzenesulfonamide (CAS 915930-49-3) , share the isopropyl and methoxy substituents, highlighting the role of hydrophobic and electron-donating groups in modulating solubility and target binding. The sulfonamide moiety is a common pharmacophore in protease inhibitors and antimicrobial agents, as evidenced by its prevalence in compounds like PI-083 (NSC-45382), a proteasome inhibitor .

Synthesis and Reaction Pathways

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via sulfonation of an aromatic ring followed by amination. For example, the reaction of chlorosulfonic acid with a methoxy-substituted benzene derivative yields a sulfonyl chloride intermediate, which is subsequently treated with ammonia or amines to form sulfonamides . In the case of N-(4-ethoxyphenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide, the synthesis likely involves:

-

Sulfonation: Reacting 2-methoxy-5-isopropylbenzenesulfonyl chloride with 4-ethoxyaniline.

-

Coupling: Formation of the sulfonamide bond under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .

Table 1: Hypothetical Synthesis Protocol

Analytical Characterization

Spectral data for similar compounds include:

-

IR: Absorption bands at 3373 cm⁻¹ (N-H stretch) and 1320–1160 cm⁻¹ (S=O asymmetric/symmetric stretches) .

-

¹H NMR: Signals at δ 7.4–6.5 ppm (aromatic protons), δ 4.01 ppm (methoxy -OCH₃), and δ 1.2–1.4 ppm (isopropyl -CH(CH₃)₂) .

-

HRMS: Exact mass confirmation with <5 ppm error (e.g., [M+H]⁺ = 363.1443) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly lipophilic due to the isopropyl and ethoxy groups; sparingly soluble in water (<0.1 mg/mL) but soluble in DMSO or ethanol.

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments via cleavage of the sulfonamide bond .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method of Estimation |

|---|---|---|

| LogP (Octanol-water) | 3.8 ± 0.5 | Computational modeling |

| pKa (Sulfonamide NH) | 9.2–10.1 | Analogous compounds |

| Melting Point | 180–185°C | Differential Scanning Calorimetry (DSC) |

Biological Activity and Mechanisms

Proteasome Inhibition

Sulfonamides like PI-083 inhibit the chymotrypsin-like activity of the 20S proteasome by binding to the β5 subunit, with IC₅₀ values in the low micromolar range . Molecular docking studies suggest that the sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Asp-114), while hydrophobic substituents enhance binding affinity .

Applications and Industrial Relevance

Pharmaceutical Development

-

Oncology: Potential as a proteasome inhibitor for treating multiple myeloma or lymphoma .

-

Antimicrobials: Structural optimization could target drug-resistant pathogens.

Material Science

Sulfonamides are used in polymer crosslinking and ion-exchange resins due to their thermal stability and polar character .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume